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Compound of Interest

Compound Name: N,N'-Dimethylparabanic acid

CAS No.: 5176-82-9

Cat. No.: B106998

Get Quote

Executive Summary & Core Profile
N,N'-Dimethylparabanic acid (DMPA) is a specialized heterocyclic scaffold belonging to the

imidazolidinetrione class. Structurally, it represents the oxidized core of caffeine (minus the

pyrimidine ring fusion) and serves as a highly electrophilic synthon in organic synthesis.

Unlike its parent compound, parabanic acid, the N-methylation in DMPA removes the acidic

protons, altering its solubility profile and forcing nucleophilic attacks to occur exclusively at the

carbonyl centers. This guide focuses on its utility as a "masked" oxalic acid equivalent and a

precursor for functionalized imidazolidinones.
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Property Specification

IUPAC Name 1,3-Dimethylimidazolidine-2,4,5-trione

CAS Number 5176-82-9

Molecular Formula C₅H₆N₂O₃

Molecular Weight 142.11 g/mol

Core Reactivity
High electrophilicity at C4/C5; Ring-opening

susceptibility

Synthesis Protocol: The Oxalyl Chloride Route
While DMPA can be isolated from the oxidation of caffeine, the most reliable laboratory method

for high-purity synthesis is the condensation of N,N'-dimethylurea with oxalyl chloride. This

method avoids the complex purification required when degrading natural products.

Mechanism of Formation
The reaction proceeds via a double nucleophilic acyl substitution. The urea nitrogens

sequentially attack the oxalyl chloride carbonyls, releasing two equivalents of HCl.

Step-by-Step Protocol
Reagents:

N,N'-Dimethylurea (1.0 eq)

Oxalyl Chloride (1.2 eq)

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform

Catalyst: DMF (Trace, optional but recommended)

Procedure:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a

dropping funnel. Maintain an inert atmosphere (N₂ or Ar).
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Dissolution: Dissolve N,N'-dimethylurea (e.g., 10 mmol) in anhydrous DCM (50 mL). Cool to

0°C in an ice bath.

Addition: Add oxalyl chloride (12 mmol) dropwise over 20 minutes. Caution: Vigorous

evolution of HCl gas will occur. Use a scrubber.

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat

to gentle reflux for 2–4 hours. The solution should become clear.

Workup: Remove solvent under reduced pressure. The residue is typically a white to off-

white solid.

Purification: Recrystallize from ethanol or a toluene/hexane mixture to yield needle-like

crystals of DMPA.

Reactivity Profile & Chemical Transformations[1][2]
DMPA is defined by the high electrophilicity of its vicinal carbonyls (C4 and C5). The inductive

effect of the N-methyl groups, combined with ring strain, makes these carbons highly

susceptible to nucleophilic attack.

Hydrolysis (Ring Opening)
Under basic conditions, the imidazolidine ring is unstable. Hydrolysis does not yield simple

amide fragments immediately; it proceeds through a ring-opening mechanism to form N,N'-

dimethyloxaluric acid, which can further degrade.

Reagent: Aqueous NaOH or KOH.

Pathway: Hydroxide attacks C4 or C5

Tetrahedral intermediate

C-N bond cleavage.

Product: N,N'-dimethyloxaluric acid (initial), Dimethylurea + Oxalic acid (terminal).

Reduction (Carbonyl Functionalization)
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Reduction of DMPA is a critical pathway for generating hydroxyimidazolidinones, which are

biologically active pharmacophores.

Reagent: Sodium Borohydride (NaBH₄) in Methanol/Ethanol.[1][2]

Condition: 0°C to Room Temperature.

Outcome: Selective reduction of one carbonyl (C4 or C5) to a hydroxyl group.

Product: 4-hydroxy-1,3-dimethylimidazolidin-2-one (also known as 5-hydroxy-1,3-

dimethylhydantoin derivative).

Note: Stronger reducing agents (LiAlH₄) may result in ring opening or complete reduction to

the imidazolidine.

Grignard Addition
DMPA reacts with Grignard reagents to form tertiary alcohols retaining the cyclic structure. This

is a valuable route for synthesizing 4,4-disubstituted or 4-hydroxy-4-substituted derivatives.

Reagent: Phenylmagnesium bromide (PhMgBr) or Alkyl-MgBr.

Mechanism: Nucleophilic addition to C4/C5.

Product: 4-hydroxy-4-phenyl-1,3-dimethylimidazolidin-2-one.

Visualized Reaction Pathways
The following diagram maps the core reactivity logic of DMPA, illustrating the divergence

between ring-opening (hydrolysis) and functionalization (reduction/Grignard).
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Figure 1: Reaction divergence of N,N'-Dimethylparabanic acid based on nucleophile type.

Applications in Drug Development
CNS Active Scaffolds
Due to its structural homology with caffeine and theophylline, DMPA derivatives are

investigated for cholinergic modulation and CNS stimulation. The 1,3-dimethyl core mimics the

xanthine A-ring, allowing it to interact with adenosine receptors or phosphodiesterases, albeit

with different selectivity profiles.

Prodrug Design (Masked Oxalates)
DMPA can act as a lipophilic, masked form of oxalic acid derivatives. In vivo hydrolysis

(enzymatic or pH-driven) releases the polar oxaluric acid moiety, which can function as a

transition-state inhibitor for specific urease or amidase enzymes.

Heterocyclic Building Blocks
In medicinal chemistry campaigns, the DMPA core is used to rigidly position substituents in 3D

space. The 4-hydroxy derivatives (from reduction/Grignard) serve as precursors to N-

acyliminium ions, which are potent electrophiles for C-C bond formation, allowing the

attachment of aromatics or heterocycles to the 4-position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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